Phaselic acid, (-)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a plant hormone associated with photosynthesis arrest and abscission . This compound plays a significant role in the regulation of plant growth and stress responses.

Preparation Methods

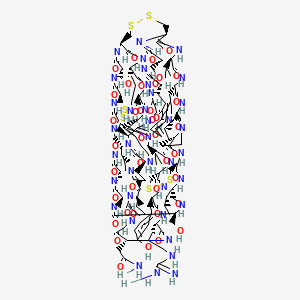

Phaselic acid is derived from abscisic acid, which is itself a product of the C40 carotenoid zeaxanthin via several enzymatic steps. Zeaxanthin is epoxidized to form violaxanthin or neoxanthin. The C15 end of the molecule is then cleaved by an epoxycarotenoid epoxygenase to form xanthoxin, an aldehyde. Xanthoxin is reduced at the epoxy group and then hydroxylated at the aldehyde group, producing abscisic acid. The 8’ hydroxylation of abscisate, abscisic acid’s conjugate base, produces 8’-hydroxyabscisate, which cyclizes via nucleophilic attack of the existing ring by the 8’ hydroxy group to interconvert with phaseate .

Chemical Reactions Analysis

Phaselic acid undergoes various chemical reactions, including oxidation and reduction. It is an oxidation metabolite of abscisic acid. . Common reagents and conditions used in these reactions include the use of oxidizing agents and specific enzymes that facilitate the conversion of abscisic acid to phaselic acid. The major products formed from these reactions are phaseate and other related terpenoid compounds .

Scientific Research Applications

Phaselic acid has several scientific research applications. It is used in the study of plant hormones and their roles in regulating plant growth and stress responses. Researchers have found that phaselic acid can provide drought resistance and other survival attributes to crops, potentially leading to the development of more robust plant strains . Additionally, phaselic acid has been studied for its potential health benefits, including the reduction of chronic diseases and the promotion of glucose uptake by muscles, which may help diabetics . In red clover, phaselic acid accumulates to high levels and is a crucial component of a natural system that prevents protein breakdown during harvest and storage .

Mechanism of Action

Phaselic acid exerts its effects by inhibiting glutamate receptors in the mouse brain . In plants, it is believed to regulate abscisic acid levels by controlling its catabolism.

Comparison with Similar Compounds

Phaselic acid is similar to other terpenoid catabolites of abscisic acid, such as violaxanthin and neoxanthin. it is unique in its ability to impede stomatal closure and reduce photosynthesis at high concentrations . Other similar compounds include xanthoxin and 8’-hydroxyabscisate, which are also involved in the biosynthesis and catabolism of abscisic acid .

Properties

CAS No. |

423170-79-0 |

|---|---|

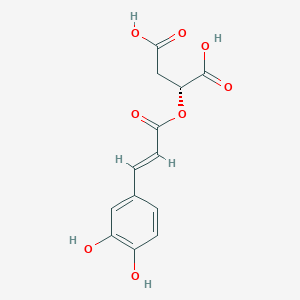

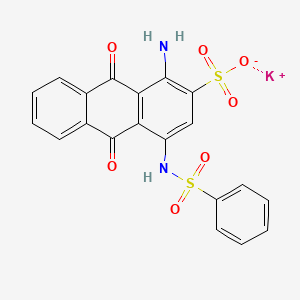

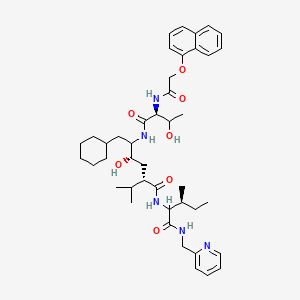

Molecular Formula |

C13H12O8 |

Molecular Weight |

296.23 g/mol |

IUPAC Name |

(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |

InChI |

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m1/s1 |

InChI Key |

PMKQSEYPLQIEAY-XCRNYIDWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@H](CC(=O)O)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)